Tert-butyl (2-fluoroethyl)carbamate
Overview
Description
Tert-butyl (2-fluoroethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The this compound is particularly notable for its stability and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. In this process, 2-fluoroethylamine is reacted with di-tert-butyl dicarbonate in the presence of a base, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acids: Strong acids like trifluoroacetic acid can be used to cleave the carbamate group.
Bases: Bases such as sodium hydroxide can facilitate the hydrolysis of the carbamate.
Major Products Formed
The major products formed from the reactions of this compound include 2-fluoroethylamine and tert-butyl alcohol. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Tert-butyl (2-fluoroethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2-fluoroethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reaction, the carbamate group can be removed under mild conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluoroethyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl (2-fluoroethyl)carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties. The fluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-(2-fluoroethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIAEHWXSFAFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178181-52-7 | |
Record name | tert-Butyl (2-fluoroethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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